ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Description
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (hereafter referred to as Compound 3a) is a tetrahydrocarbazole derivative featuring a chloro substituent at position 6 and an ethyl carboxylate group at position 1. Its synthesis involves a multi-step process, including cyclization and purification via column chromatography (PE/DCM, 2:8), yielding 71.7% as an off-white solid . Key structural features are confirmed by ¹H and ¹³C NMR
- ¹H NMR (CDCl₃): δ 1.31 (t, 3H, OCH₂CH₃), 7.09–7.43 (aromatic protons), 8.43 (s, NH).
- ¹³C NMR (CDCl₃): δ 174.25 (C=O), 130.16 (C-Cl aromatic carbon), and 60.63 (OCH₂CH₃) . The molecular formula is C₁₄H₁₅ClNO₂, with a molecular ion peak at m/z 277.9 [MH⁺] .
Properties
IUPAC Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHEFQPHANDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387798 | |
| Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-36-2 | |
| Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Process
- The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- The reaction is typically conducted under reflux conditions to drive the esterification to completion.
- Removal of water formed during the reaction is crucial and often achieved by azeotropic distillation or by adding drying agents.
Crystallization and Purification
- After esterification, the reaction mixture is cooled gradually to promote crystallization of the ethyl ester.
- Solvents used for crystallization include cyclohexane and ethyl acetate.
- The crystallized product is isolated by filtration or centrifugation.
- Recrystallization from cyclohexane is commonly employed to enhance purity.
- The product is often dried under controlled conditions to maintain quality without degradation.
Representative Patent-Reported Procedure
A patented process (AU2012324824A1 and CA2852797A1) describes the following steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in ethanol | Reflux with acid catalyst | Formation of ethyl ester |
| 2 | Addition of cyclohexane and water washing | 45-59 °C stirring | Removal of impurities |
| 3 | Azeotropic removal of water by solvent evaporation | Controlled temperature | Dry reaction mixture |
| 4 | Stepwise cooling to 5-10 °C over several hours | Cooling over 4 hours | Crystallization of ethyl ester |
| 5 | Centrifugation and recrystallization from cyclohexane | Room temperature | Purification to 99.4% HPLC purity |
| 6 | Isolation of solid product | Filtration and drying | Yield ~70.8%, LOD ~10% |
This method yields ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate with high purity suitable for further synthetic transformations.
Conversion to Related Derivatives (Amide Formation)
- The ethyl ester can be converted to the corresponding carboxamide by reaction with ammonia in methanol.
- This step involves charging the ester and ammonia solution into a pressure reactor, heating at 60-65 °C under pressure (~2.3 bar) for 48 hours.
- After reaction completion, nitrogen sparging and solvent removal by distillation facilitate product precipitation.
- The amide is isolated by filtration and washing, demonstrating the ester’s utility as a key intermediate.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | Purity critical for yield |
| Esterification Solvent | Ethanol | Acid-catalyzed, reflux conditions |
| Catalyst | Sulfuric acid or HCl | Promotes ester formation |
| Water Removal | Azeotropic distillation or solvent evaporation | Essential for reaction completion |
| Crystallization Solvent | Cyclohexane, ethyl acetate | Temperature-controlled cooling |
| Purification | Recrystallization from cyclohexane | Achieves >99% purity |
| Yield | Approx. 70-71% | Patent reported |
| Product Purity | >99% by HPLC | Suitable for pharmaceutical intermediates |
Research Findings and Industrial Relevance
- This compound is a valuable intermediate in carbazole chemistry.
- The compound serves as a precursor for biologically active carbazole derivatives, including potential Sirt1 inhibitors relevant in cancer and neurodegenerative disease research.
- The preparation methods reported in patents emphasize scalability, reproducibility, and high purity, making them suitable for industrial pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- CAS Number : 50639-66-2
The compound features a carbazole framework, which is known for its diverse biological activities and potential therapeutic applications. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry Applications
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has been investigated for its potential pharmacological properties. Notable applications include:
- Anticancer Activity :
- Antidepressant Properties :
- Neuroprotective Effects :
Synthesis and Chemical Transformations
The synthesis of this compound can be achieved through various methods:
- Base-Catalyzed Reactions :
Data Table: Synthesis Conditions
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Base-Catalyzed Reaction | 6-Chloro-2,3,4,9-tetrahydrocarbazole + Ethyl Chloroformate | NaOH in ethanol at 20°C for 1h | 91% |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Study on Anticancer Properties :
- Neuroprotective Research :
- Pharmacological Screening :
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds

Key Observations :
- Yield Trends : Electron-donating groups (e.g., CH₃, OCH₃) improve yields (≥87%), likely due to enhanced stability during synthesis. Halogen substituents (Cl, Br) result in lower yields (33–71.7%), attributed to steric or electronic effects .
- Spectral Shifts : The chloro group at position 6 (3a) induces distinct aromatic proton splitting (dd, J=8.5 Hz), whereas the 7-chloro analog (3f) shows a simpler doublet (J=8.0 Hz) .
Physicochemical Properties
- Solubility: The ethyl carboxylate group enhances solubility in organic solvents compared to non-esterified analogs (e.g., compound 3b in lacks the ester group and is less polar).
- Stability : Methoxy-substituted 3e exhibits higher stability (87.9% yield) than halogenated derivatives, likely due to reduced electrophilicity .
Biological Activity
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS No. 49844-36-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and antifungal activities.
- Molecular Formula : C₁₅H₁₆ClNO₂
- Molecular Weight : 277.75 g/mol
- Structure : The compound features a carbazole core with a chloro substituent and an ethyl carboxylate group.
Synthesis and Characterization
This compound can be synthesized through various organic reactions involving carbazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity:
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
- Results : The compound exhibited notable antifungal activity with an MIC of 64 µg/mL against both fungal strains .
Study on Antimicrobial Properties
A study published in MDPI explored the antimicrobial efficacy of various carbazole derivatives, including this compound. The findings indicated that the compound's effectiveness increased with concentration but was affected by temperature variations. At optimal concentrations (10⁻³ M), the inhibition efficiency reached up to 94.4% against targeted pathogens .
| Pathogen | MIC (µg/mL) | Inhibition Efficiency (%) |
|---|---|---|
| Staphylococcus aureus | 32 | 94.4 |
| Escherichia coli | 32 | 92.0 |
| Candida albicans | 64 | 90.5 |
| Aspergillus niger | 64 | 89.0 |
Q & A
What are the standard synthetic routes for ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate, and how can reaction conditions be optimized?
Basic
The compound is typically synthesized via cyclization of hydrazones or through Claisen rearrangement followed by heterocyclic annulation. For example, analogous tetrahydrocarbazolones are prepared using Lawesson’s reagent to convert ketones to thiones under reflux in pyridine (72% yield) . Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), catalyst loadings (e.g., CuSO₄ for click chemistry), and temperature (e.g., 50°C for 16 hours in azide-alkyne cycloadditions) . Factorial design experiments can systematically vary parameters like reagent stoichiometry and reaction time to maximize yield .
How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Advanced
Single-crystal X-ray diffraction provides precise bond lengths, angles, and disorder modeling. For example, cyclohexene ring disorder (occupancy ratios ~0.86:0.14) in carbazole derivatives is resolved using high-resolution data (T = 100 K, R factor = 0.042) and refinement protocols that account for split positions . Hydrogen bonding networks (e.g., N–H⋯S interactions forming R₂²(10) rings) are mapped to validate supramolecular packing . Data-to-parameter ratios >15 ensure model reliability .
What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Basic
1H NMR (400 MHz) identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.0–5.4 ppm) . IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks). For derivatives, 13C NMR and 2D correlation spectroscopy (COSY, HSQC) resolve stereochemical ambiguities .
How do researchers address contradictions in reported crystallographic data for tetrahydrocarbazole derivatives?
Advanced
Contradictions arise from disorder modeling or refinement methodologies. For example, discrepancies in dihedral angles between fused rings (e.g., 0.71° vs. larger deviations) are resolved by re-examining data collection parameters (e.g., low-temperature data reduces thermal motion artifacts) . Collaborative validation using complementary techniques (e.g., neutron diffraction or DFT calculations) reconciles differences .
What theoretical frameworks guide the study of structure-activity relationships in carbazole derivatives?
Methodological
Studies align with medicinal chemistry frameworks, such as quantitative structure-activity relationship (QSAR) models or molecular docking simulations. For instance, carbazole alkaloids’ bioactivity (e.g., antitumor properties) is linked to electronic effects of substituents (e.g., chloro groups enhancing electrophilicity) . Conceptual frameworks also prioritize synthetic strategies (e.g., atom-economic Claisen rearrangements) informed by natural product biosynthesis .
What role do carbazole intermediates play in the synthesis of bioactive alkaloids, and how can multi-step pathways be designed?
Advanced
Tetrahydrocarbazoles serve as precursors to polycyclic alkaloids (e.g., ellipticine). Multi-step pathways combine Claisen rearrangements, olefin metathesis, and Diels-Alder reactions to build fused rings . For example, 1-oxo intermediates are functionalized via hydrazone formation, followed by cyclization under acidic conditions . Retrosynthetic analysis identifies key disconnections (e.g., C–N bond formation) to streamline route design .
How can factorial design optimize the synthesis parameters for this compound?
Experimental Design
Factorial design tests variables like temperature (50–100°C), catalyst concentration (0.2–1.0 equiv), and solvent polarity (THF vs. DMF). For a Cu(I)-catalyzed azide-alkyne cycloaddition, a 2³ factorial matrix revealed optimal conditions: 50°C, 0.2 equiv CuSO₄, and THF/water (1:1), yielding 86% product . Response surface methodology (RSM) further refines non-linear interactions between variables .
How are computational methods integrated into the study of carbazole derivatives’ reactivity?
Advanced
Density functional theory (DFT) calculates transition states for key reactions (e.g., Claisen rearrangements) and predicts regioselectivity . Molecular dynamics simulations model solvent effects on reaction pathways. For crystallographic studies, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) to rationalize packing motifs .
What strategies validate synthetic intermediates in complex carbazole syntheses?
Methodological
Intermediate purity is confirmed via HPLC (≥95%) and melting point consistency (e.g., 114–115°C for triazole-pyrazole hybrids) . X-ray crystallography unambiguously assigns structures, while in situ IR monitors reaction progress (e.g., carbonyl reduction). Comparative TLC (Rf = 0.45 in cyclohexane/EtOAc 2:1) ensures stepwise fidelity .
How do researchers link carbazole studies to broader pharmacological hypotheses?
Theoretical Framework
Hypotheses are grounded in target-oriented synthesis (TOS), where carbazole scaffolds are designed to inhibit specific enzymes (e.g., kinases). For example, chloro-substituted derivatives may enhance DNA intercalation, tested via cytotoxicity assays . Research proposals often extend prior work by addressing gaps (e.g., improving metabolic stability through substituent modulation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

